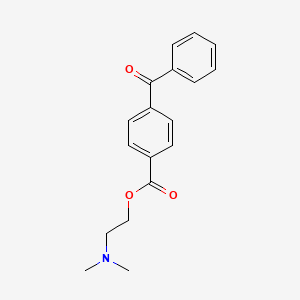

2-(Dimethylamino)ethyl 4-benzoylbenzoate

描述

Contextualization within Photoactive Organic Compounds

2-(Dimethylamino)ethyl 4-benzoylbenzoate belongs to a class of photoactive organic compounds, specifically Type II photoinitiators. These compounds are instrumental in processes that are initiated by light, such as photopolymerization, which is used in inks, coatings, and adhesives. The benzophenone (B1666685) moiety within the molecule is a well-known photosensitizer, capable of absorbing UV radiation and initiating chemical reactions. Benzophenone and its derivatives are widely utilized in organic synthesis and industrial applications due to their photochemical reactivity. They are key components in UV-curable formulations, where they act as photoinitiators to convert liquid resins into solid polymers upon exposure to UV light.

The inclusion of an amine synergist, in this case, the 2-(dimethylamino)ethyl group, is a common strategy to enhance the efficiency of photoinitiation. Amine synergists work in tandem with photoinitiators like benzophenone to accelerate the generation of free radicals, which are essential for polymerization. This synergistic action also helps to mitigate oxygen inhibition, a common issue in UV curing processes where atmospheric oxygen can quench the excited state of the photoinitiator or scavenge the initiating radicals, thus inhibiting the polymerization process.

Rationale for Investigation of the this compound Molecular Architecture

The molecular architecture of this compound is deliberately designed to integrate both a photosensitizer and a co-initiator into a single molecule. This design offers several advantages over using two separate components. It can lead to more efficient energy transfer and radical generation due to the close proximity of the two functional groups. Furthermore, having a single, higher molecular weight component can reduce migration and volatility issues in cured materials, which is particularly important in applications such as food packaging and biomedical devices.

The benzophenone unit serves as the primary light-absorbing component. Upon UV irradiation, it undergoes excitation to a singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. The 2-(dimethylamino)ethyl group, with its readily abstractable hydrogen atoms on the carbon alpha to the nitrogen, acts as an effective hydrogen donor to the excited benzophenone. This intramolecular hydrogen abstraction leads to the formation of two radical species: a ketyl radical on the benzophenone moiety and an aminoalkyl radical. The latter is typically the primary initiating species for polymerization.

Functional Group Analysis and Expected Reactivity Profile

The reactivity of this compound is dictated by its key functional groups: the benzophenone (a diaryl ketone), the tertiary amine, and the ester linkage.

Benzophenone Group : The ketone group in benzophenone is the chromophore that absorbs UV light, typically in the range of 300-400 nm. The excited triplet state of benzophenone is a powerful hydrogen abstractor. This reactivity is central to its function as a photoinitiator. researchgate.net

Tertiary Amine Group : The dimethylamino group is an excellent hydrogen donor. The presence of the lone pair of electrons on the nitrogen atom facilitates the abstraction of a hydrogen atom from an adjacent carbon by the excited benzophenone. This process is known as a Norrish Type II reaction. wikipedia.orgchemistnotes.com The resulting α-amino radical is highly reactive and can efficiently initiate the polymerization of monomers like acrylates.

The expected photochemical reaction pathway involves the following steps:

Absorption of a photon by the benzophenone moiety, leading to its excitation.

Intramolecular hydrogen abstraction from the carbon alpha to the nitrogen of the dimethylamino group by the excited benzophenone.

Formation of a biradical species, which then cleaves to form a ketyl radical and an α-aminoalkyl radical.

Initiation of polymerization by the α-aminoalkyl radical.

Overview of Key Research Areas and Methodologies for Compounds with Similar Structural Motifs

Research on compounds with similar structural motifs, such as other benzophenone derivatives and amine co-initiators, is extensive and covers several key areas:

Synthesis and Characterization : The synthesis of novel photoinitiators with tailored properties is a continuous area of research. Characterization typically involves spectroscopic techniques such as NMR, FTIR, and UV-Vis spectroscopy to confirm the chemical structure and light-absorbing properties.

Photopolymerization Kinetics : The efficiency of new photoinitiators is often evaluated by studying the kinetics of photopolymerization. Techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FTIR (RT-FTIR) are used to monitor the rate and degree of monomer conversion.

Mechanism Elucidation : Understanding the detailed photochemical and photophysical processes is crucial for designing more efficient systems. Laser flash photolysis is a powerful technique used to detect and characterize transient species like excited states and radicals, providing insights into the reaction mechanisms.

Structure-Property Relationships : A significant amount of research focuses on understanding how modifications to the molecular structure affect the performance of the photoinitiator. This includes varying the nature and position of substituents on the benzophenone ring or altering the structure of the amine co-initiator to optimize absorption characteristics, reactivity, and solubility.

Applications in Materials Science : Research also explores the application of these photoinitiators in developing new materials with advanced properties. This includes high-performance coatings, 3D printing resins, and biomaterials.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 2-(Dimethylamino)ethyl benzoate | 2208-05-1 | C11H15NO2 | 193.24 | Amine synergist in UV curing |

| Ethyl 4-(dimethylamino)benzoate (B8555087) | 10287-53-3 | C11H15NO2 | 193.24 | Amine synergist, photoinitiator |

| 2-Ethylhexyl 4-(dimethylamino)benzoate | 21245-02-3 | C17H27NO2 | 277.40 | Photoinitiator, UV absorber |

| Benzophenone | 119-61-9 | C13H10O | 182.22 | Photoinitiator, UV curing agent |

Table 2: Spectroscopic Data for a Structurally Similar Compound (2-ethylhexyl 4-(dimethylamino)benzoate) sellchems.com

| Property | Value |

| Appearance | Yellowish Liquid |

| Assay | >98.0% |

| Boiling Point | 185°C –195°C (20Pa) |

| Absorption Peak | 310 nm |

Precursor Chemistry and Starting Material Selection

The synthesis of this compound fundamentally relies on the strategic combination of two key precursors: 4-benzoylbenzoic acid and 2-(dimethylamino)ethanol. The selection of these starting materials is dictated by their commercial availability, reactivity, and the desired final molecular architecture.

4-Benzoylbenzoic acid serves as the foundational backbone of the target molecule, providing the benzoylbenzoate moiety. Its synthesis is a critical preliminary step. A common and efficient method for its preparation is the Friedel-Crafts acylation of benzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction proceeds via an electrophilic aromatic substitution mechanism where the benzoyl cation, generated from the reaction of benzoyl chloride with AlCl₃, attacks the benzene ring.

2-(Dimethylamino)ethanol is the precursor for the ester side chain. This bifunctional molecule contains a tertiary amine and a primary alcohol, making it suitable for direct esterification with a carboxylic acid. Its availability and reactivity make it an ideal choice for introducing the 2-(dimethylamino)ethyl group.

Esterification Pathways for the 2-(Dimethylamino)ethyl Moiety

The formation of the ester linkage between 4-benzoylbenzoic acid and 2-(dimethylamino)ethanol is a pivotal step in the synthesis of the target compound. This can be achieved through several esterification pathways.

Direct Esterification Techniques

Direct esterification involves the reaction of the carboxylic acid (4-benzoylbenzoic acid) with the alcohol (2-(dimethylamino)ethanol) to form the ester and water. Due to the relatively low reactivity of a carboxylic acid with an alcohol under neutral conditions, a catalyst is typically required.

One of the most effective methods for this transformation under mild conditions is the use of carbodiimide coupling agents . Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the formation of the ester bond. peptide.cominterchim.frresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then readily attacked by the alcohol to form the desired ester, with the carbodiimide being converted to a urea byproduct. peptide.com To enhance the reaction rate and suppress side reactions, a catalyst like 4-dimethylaminopyridine (DMAP) is often added.

| Parameter | Condition | Purpose |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for esterification. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the reaction and improves yield. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides a suitable reaction medium. |

| Temperature | 0 °C to room temperature | Allows for mild reaction conditions. |

Transesterification Reactions

Transesterification offers an alternative route to the desired ester. This process involves the reaction of a pre-existing ester of 4-benzoylbenzoic acid, such as methyl 4-benzoylbenzoate, with 2-(dimethylamino)ethanol in the presence of a catalyst. The reaction results in the exchange of the alcohol moiety of the ester.

This method can be advantageous if the starting ester is readily available or if direct esterification proves to be problematic. The reaction is typically catalyzed by either an acid or a base. Common catalysts include mineral acids (like sulfuric acid), metal alkoxides, or organometallic compounds. The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the alcohol byproduct (in this case, methanol) by distillation.

| Parameter | Condition | Purpose |

| Starting Ester | Methyl 4-benzoylbenzoate | Provides the 4-benzoylbenzoate moiety. |

| Alcohol | 2-(Dimethylamino)ethanol | Replaces the alcohol group of the starting ester. |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Facilitates the alcohol exchange. |

| Temperature | Elevated temperatures | Increases the reaction rate. |

| Byproduct Removal | Distillation of methanol | Shifts the equilibrium towards the product. |

Synthesis of the 4-Benzoylbenzoate Framework

Acylation Reactions for Benzoylbenzoic Acid Derivatives

As mentioned earlier, Friedel-Crafts acylation is a cornerstone for the synthesis of 4-benzoylbenzoic acid. The reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a classic example of this type of transformation. libretexts.orgyoutube.comyoutube.com The acylium ion (C₆H₅CO⁺) generated in situ acts as the electrophile that attacks the aromatic ring. youtube.com

A key advantage of Friedel-Crafts acylation is that the acyl group introduced is deactivating towards further electrophilic aromatic substitution, which helps to prevent polyacylation products. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzene | Benzoyl chloride | Aluminum chloride (AlCl₃) | 4-Benzoylbenzoic acid |

| Toluene | Benzoyl chloride | Aluminum chloride (AlCl₃) | Methyl-4-benzoylbenzoic acid |

Alternative Routes to the Benzoylbenzoate Core

While Friedel-Crafts acylation is a dominant method, other synthetic strategies can be employed to generate the benzoylbenzoate framework. One such alternative involves the oxidation of a precursor molecule. For instance, 4-benzylbenzoic acid could be oxidized to 4-benzoylbenzoic acid using a suitable oxidizing agent. However, this route is generally less direct and may involve more steps compared to the Friedel-Crafts approach.

Another potential, though less common, approach could involve cross-coupling reactions. For example, a Suzuki or Stille coupling could potentially be used to form the carbon-carbon bond between the two phenyl rings, followed by oxidation of a benzylic position to the ketone. These methods, while versatile, are often more complex and may require more specialized catalysts and reaction conditions.

Structure

3D Structure

属性

CAS 编号 |

67055-72-5 |

|---|---|

分子式 |

C18H19NO3 |

分子量 |

297.3 g/mol |

IUPAC 名称 |

2-(dimethylamino)ethyl 4-benzoylbenzoate |

InChI |

InChI=1S/C18H19NO3/c1-19(2)12-13-22-18(21)16-10-8-15(9-11-16)17(20)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |

InChI 键 |

QNZXCTPKUNGIIY-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

规范 SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Photochemistry and Photophysical Properties of 2 Dimethylamino Ethyl 4 Benzoylbenzoate

Electronic Structure and Excited State Dynamics

The electronic structure of 2-(Dimethylamino)ethyl 4-benzoylbenzoate is characterized by two primary chromophores: the 4-(dimethylamino)benzoyl group and the ester-linked ethyl group. The interaction between these components dictates the molecule's absorption and emission properties, as well as the pathways for de-excitation of its electronically excited states.

Spectroscopic Probes of Electronic Transitions (e.g., UV-Vis Absorption and Fluorescence)

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions of its constituent parts. The aminobenzoate moiety, similar to Ethyl 4-(dimethylamino)benzoate (B8555087), exhibits a strong absorption band in the UV-A region. For Ethyl 4-(dimethylamino)benzoate in ethanol, a prominent absorption maximum is observed at approximately 310 nm. photochemcad.com This transition is attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character, where the dimethylamino group acts as an electron donor and the benzoyl group as an electron acceptor.

The fluorescence of aminobenzoate derivatives is highly sensitive to the solvent environment. In nonpolar solvents, a locally excited (LE) state is typically observed, while in polar solvents, a red-shifted emission from a twisted intramolecular charge transfer (TICT) state can occur. rsc.org For Ethyl 4-(dimethylamino)benzoate in cyclohexane, the fluorescence quantum yield is 0.29. photochemcad.com

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Wavelength (λmax) | 310.25 nm | Ethanol | photochemcad.com |

| Molar Extinction Coefficient (ε) | 23,200 cm⁻¹/M | Ethanol | photochemcad.com |

| Fluorescence Quantum Yield (Φf) | 0.29 | Cyclohexane | photochemcad.com |

Time-Resolved Spectroscopy of Excited States

Time-resolved spectroscopy provides insights into the dynamics of excited states. For molecules like this compound, this technique can elucidate the rates of processes such as intersystem crossing, internal conversion, and charge transfer.

Upon photoexcitation, the benzophenone (B1666685) moiety is known to undergo rapid and efficient intersystem crossing from the initially populated singlet excited state (S1) to the triplet excited state (T1). bgsu.edu The lifetime of the benzophenone triplet state can be on the order of microseconds in the absence of quenchers. Transient absorption spectroscopy of benzophenone reveals a characteristic triplet-triplet absorption spectrum. bgsu.edu

The aminobenzoate portion of the molecule also exhibits complex excited-state dynamics. In polar solvents, the formation of the TICT state from the LE state can be observed on a picosecond timescale. rsc.org The presence of both the benzophenone and aminobenzoate chromophores in this compound suggests the possibility of intramolecular energy transfer or electron transfer between the two excited moieties, which could be resolved using time-resolved techniques.

Quantum Chemical Calculations of Electronic States and Transition Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and predicting the spectroscopic properties of molecules. For aminobenzophenone derivatives, these calculations can provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for describing chemical reactivity. chemrevlett.com

Calculations can also predict the energies and oscillator strengths of electronic transitions, aiding in the interpretation of UV-Vis absorption spectra. Furthermore, computational methods can be used to model the geometries of the ground and excited states, including the planar LE state and the twisted TICT state in aminobenzoate derivatives. chemrevlett.com These calculations can also elucidate the nature of the excited states, for instance, by quantifying the degree of charge transfer.

Photoinitiation Mechanisms of this compound

This compound is expected to function as a Type II photoinitiator, where the benzophenone moiety acts as the primary light absorber and the tertiary amine group of the dimethylaminoethyl portion serves as a co-initiator or synergist.

Intermolecular Hydrogen Abstraction Pathways

The predominant photoinitiation mechanism for benzophenone in the presence of a tertiary amine involves intermolecular hydrogen abstraction. Upon absorption of UV radiation, the benzophenone chromophore is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to the triplet state (³BP*). This triplet state can then abstract a hydrogen atom from an adjacent molecule, in this case, the tertiary amine of another this compound molecule or another amine-containing species in the system.

The hydrogen abstraction typically occurs from the carbon atom alpha to the nitrogen atom of the amine. This process results in the formation of a benzophenone ketyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of monomers such as acrylates.

The general reaction scheme is as follows:

Photoexcitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R₂NCH₂R' → [BP-H]• + R₂NC•HR'

The efficiency of this process is dependent on the reactivity of the triplet state and the availability of abstractable hydrogen atoms from the amine.

Intramolecular Electron Transfer Processes

In addition to intermolecular processes, the close proximity of the benzophenone and dimethylamino groups in this compound allows for the possibility of intramolecular interactions. Following photoexcitation of the benzophenone chromophore, an intramolecular electron transfer from the nitrogen atom of the dimethylamino group to the excited benzophenone moiety can occur.

This electron transfer results in the formation of a charge-separated species, specifically a radical cation on the amine and a radical anion on the benzophenone. Subsequent proton transfer from the carbon alpha to the nitrogen radical cation to the benzophenone radical anion can then generate the same ketyl and aminoalkyl radicals as in the intermolecular pathway.

The intramolecular nature of this process can enhance the efficiency of radical generation, as the reactive partners are held in close proximity. The likelihood of this pathway depends on the flexibility of the ethyl ester linkage and the relative orientation of the donor and acceptor groups.

Radical Generation and Propagation Pathways

No studies detailing the specific mechanisms of radical generation and propagation for this compound upon photoexcitation were identified. Research on structurally similar compounds, such as other dialkylamino benzoates, suggests that photochemical reactions often involve electron and proton transfer processes, but specific pathways for the title compound have not been documented.

Photodegradation and Photostability Studies

Identification of Photolytic Decomposition Pathways

There is no available research that identifies the specific photolytic decomposition pathways of this compound. While studies on related compounds like 2-Ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) indicate that processes such as dealkylation and hydroxylation can occur under UV radiation, the degradation routes for the benzoylbenzoate derivative remain uncharacterized. researchgate.net

Characterization of Photoproducts Formed Under Irradiation

No literature could be found that characterizes the specific photoproducts resulting from the irradiation of this compound. Consequently, a data table of its photoproducts cannot be generated.

Quantum Yield Determination for Photochemical Processes

The quantum yield for any photochemical process involving this compound has not been reported in the reviewed literature. For comparison, the related compound Ethyl 4-(dimethylamino)benzoate has a reported fluorescence quantum yield of 0.29 in cyclohexane, but no such data is available for the title compound. photochemcad.com

Application in Polymer Science and Material Systems

Evaluation as a Photoinitiator or Co-initiator in Photopolymerization Systems

In photopolymerization, 2-(dimethylamino)ethyl 4-benzoylbenzoate functions primarily as a co-initiator within a Type II photoinitiating system. uvabsorber.com Type II systems require two components to generate the necessary free radicals for polymerization: a photosensitizer that absorbs light and a co-initiator (or synergist) that acts as an electron or hydrogen donor. uvabsorber.comhampfordresearch.com Upon exposure to a suitable light source, the photosensitizer (e.g., benzophenone (B1666685), camphorquinone) absorbs a photon and transitions to an excited triplet state. felipeschneider.com.br This excited molecule then interacts with the tertiary amine co-initiator, such as this compound. Through an electron and subsequent proton transfer, an aminoalkyl radical is formed, which is the primary species that initiates the polymerization of monomers. hampfordresearch.comnih.gov

The free radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers is a cornerstone of UV curing technology, used in coatings, adhesives, inks, and dental restorative materials. nih.gov In these systems, this compound can serve as an effective co-initiator. Its performance is analogous to that of the widely studied ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), a common tertiary amine used in dental resin composites. nih.govnih.gov

When combined with a photosensitizer like camphorquinone (B77051) (CQ), which is activated by visible blue light (around 470 nm), the amine co-initiator is crucial for generating free radicals. nih.gov This system is highly effective for curing resin formulations based on methacrylate monomers such as Bis-GMA, TEGDMA, and UDMA. acs.org The amine's role is not only to generate initiating radicals but also to reduce the inhibitory effect of oxygen, which can scavenge radicals and quench the excited state of the photosensitizer. nih.govnih.gov The reaction between dissolved oxygen and the amine can form peroxide radicals, which in turn can react with another amine molecule to generate new free radicals, thus aiding the polymerization process. nih.govnih.gov

To enhance polymerization efficiency, particularly in challenging conditions, three-component or hybrid photoinitiator systems are often employed. These systems typically involve a photosensitizer, a tertiary amine co-initiator like this compound, and a third component, often a diaryliodonium salt such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP). nih.govmonash.edu

The addition of an iodonium (B1229267) salt can significantly accelerate the rate of polymerization and increase the final monomer conversion compared to the conventional two-component system. monash.edunih.gov The proposed mechanism involves the irreversible oxidation of the amine radical (formed from the interaction between the excited photosensitizer and the amine) by the iodonium salt. monash.edu This process regenerates the photosensitizer and produces an additional aryl radical from the iodonium salt, which can also initiate polymerization. This leads to a greater quantum yield of radical generation and a more efficient curing process. monash.eduresearchgate.net Such three-component systems have demonstrated up to a fivefold increase in polymerization rate for dimethacrylates. monash.edu

Polymerization Kinetics and Mechanism Studies

Understanding the kinetics and mechanism of polymerization is essential for optimizing material properties and curing processes. Several analytical techniques are employed to study the influence of various parameters on reactions initiated by systems containing this compound.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization. mdpi.com It measures the heat flow from the sample as a function of time during UV/Vis irradiation. Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of reaction. mdpi.com

Using Photo-DSC, key kinetic parameters can be determined in real-time, including:

Rate of Polymerization (Rp): The speed at which monomer is converted to polymer.

Degree of Conversion (DC): The percentage of monomer functional groups that have reacted. mdpi.com

Induction Time: The initial delay before polymerization begins, often due to inhibitors like oxygen.

This method allows for a comprehensive analysis of how different factors, such as initiator concentration and light intensity, affect the curing profile of acrylate and methacrylate systems. mdpi.comacs.org

The concentration of the amine co-initiator and its ratio to the photosensitizer are critical variables that significantly influence polymerization efficiency. nih.gov Studies on similar amine co-initiators have shown that both the rate of polymerization and the final double bond conversion tend to increase as the amine concentration rises. researchgate.netmdpi.com This is because a higher concentration of the electron donor increases the probability of interaction with the excited photosensitizer, leading to more efficient radical generation. researchgate.net

However, there is typically an optimal concentration or ratio. Excessively high concentrations of the amine may not lead to further improvements and can sometimes have a slight inhibitory effect. felipeschneider.com.br The ratio of photoinitiator to amine is crucial; an excess of photosensitizer without sufficient amine can lead to a drop in polymerization rate and lower conversion due to an insufficient number of donor molecules. felipeschneider.com.br

The following table illustrates the typical effect of amine co-initiator concentration on polymerization kinetics in a methacrylate resin system, based on data from analogous systems.

| Co-initiator Concentration (wt%) | Maximum Polymerization Rate (Rp max) (s⁻¹) | Final Degree of Conversion (DC) (%) |

| 0.25 | 0.0015 | 55 |

| 0.35 | 0.0017 | 68 |

| 0.50 | 0.0020 | 74 |

This is an interactive data table based on generalized findings for tertiary amine co-initiators in methacrylate polymerization. mdpi.com

The performance of a photopolymerization system is fundamentally dependent on the characteristics of the light source. The wavelength of the irradiation must overlap with the absorption spectrum of the photosensitizer to ensure efficient light absorption and initiation. For systems using benzophenone-based sensitizers, absorption occurs in the UV-A range, while systems with camphorquinone are designed for the visible blue light region. nih.gov

Light intensity plays a direct role in determining the rate of radical generation and, consequently, the rate of polymerization. nih.gov For many free-radical photopolymerizations, the rate is proportional to the square root of the light intensity. nih.gov Increasing the light intensity generally leads to a higher rate of polymerization and can result in a higher final degree of conversion, particularly in systems that are limited by the rate of initiation. mdpi.comnih.gov However, very high intensities can sometimes negatively affect the final material by creating high shrinkage stress. nih.govthejcdp.com

The table below shows a typical relationship between UV light intensity and curing parameters for an acrylate photopolymer.

| UV Light Intensity (mW/cm²) | Maximum Polymerization Rate (Rp max) (%/s) | Final Curing Degree (%) |

| 5 | 15.1 | 66.5 |

| 10 | 21.8 | 68.2 |

| 20 | 30.5 | 71.4 |

| 30 | 35.9 | 73.1 |

| 40 | 40.2 | 74.5 |

This is an interactive data table based on generalized findings for the effect of light intensity on acrylate photopolymerization. mdpi.com

Formulation and Performance in UV-Curable Resin Compositions

This compound functions as a tertiary amine synergist, a crucial component in UV-curable resin compositions. These formulations are designed to rapidly transition from a liquid to a solid state upon exposure to ultraviolet (UV) light. The performance of such systems is highly dependent on the efficiency of the photoinitiation process, where the amine synergist plays a pivotal role.

In UV-curable systems, photoinitiators are broadly classified into two types: Type I, which undergo unimolecular bond cleavage to form free radicals, and Type II, which require a co-initiator or synergist to generate radicals through a bimolecular reaction. This compound is typically used in conjunction with Type II photoinitiators, such as benzophenone and its derivatives.

The mechanism involves the Type II photoinitiator absorbing UV energy and transitioning to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the tertiary amine synergist, in this case, this compound. This process generates an α-amino radical from the synergist and a ketyl radical from the photoinitiator. The highly reactive α-amino radical is the primary species responsible for initiating the polymerization of acrylate or other unsaturated monomers in the formulation.

A key advantage of using amine synergists like this compound is their ability to mitigate oxygen inhibition. Oxygen present in the curing environment can quench the excited triplet state of the photoinitiator and scavenge free radicals, leading to incomplete or tacky surface cure. The amine synergist, being present in relatively high concentrations, can effectively compete with oxygen for reaction with the excited photoinitiator, thereby promoting efficient surface curing.

The general performance enhancements provided by this compound in UV-curable resin compositions include:

Improved Surface Cure: The mitigation of oxygen inhibition leads to a tack-free and well-cured surface.

Enhanced Through-Cure: The efficient initiation process can contribute to a more uniform cure throughout the depth of the coating or adhesive.

The concentration of this compound in a formulation is a critical parameter that needs to be optimized. Typically, it is used in concentrations ranging from 1% to 8% by weight of the total formulation. The optimal concentration depends on several factors, including the type and concentration of the Type II photoinitiator, the type of monomers and oligomers, the desired cure speed, and the intensity of the UV light source.

Role in Printing Inks and Varnishes

In the formulation of UV-curable printing inks and varnishes, achieving rapid and complete cure is essential for high-speed printing processes and for ensuring the final properties of the printed material, such as gloss, adhesion, and chemical resistance. nih.gov this compound, as an amine synergist, is a valuable component in these formulations. sellchems.com

UV-curable inks and varnishes are complex mixtures typically containing:

Oligomers: These are reactive resins that provide the backbone of the cured film and largely determine its physical properties. Common types include epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates.

Monomers: These are reactive diluents used to adjust the viscosity of the ink for proper jetting (in inkjet) or application (in other printing processes) and to modify the properties of the cured film.

Photoinitiators: A blend of Type I and Type II photoinitiators is often used to ensure efficient curing.

Pigments (in inks): These provide the color and can affect the UV curing process by absorbing and scattering UV light.

Additives: These include leveling agents, defoamers, and adhesion promoters.

The role of this compound in these formulations is to work in synergy with Type II photoinitiators to overcome the challenges posed by pigmented systems. Pigments can significantly hinder UV curing by absorbing a portion of the UV light, reducing the amount of energy available to activate the photoinitiators. The efficient radical generation facilitated by the amine synergist helps to compensate for this effect, ensuring adequate cure even in highly pigmented inks.

Furthermore, the issue of oxygen inhibition is particularly pronounced in thin ink and varnish films due to their high surface-area-to-volume ratio. The ability of this compound to promote surface cure is therefore critical for achieving a tack-free finish and preventing smudging or blocking of the printed articles.

Below is an illustrative data table showing a typical starting formulation for a UV-curable overprint varnish. The actual concentration of this compound would be optimized based on performance requirements.

| Component | Function | Typical Weight % |

| Epoxy Acrylate Oligomer | Film Former | 40 - 60 |

| Trimethylolpropane Triacrylate (TMPTA) | Reactive Diluent | 20 - 30 |

| Benzophenone | Type II Photoinitiator | 2 - 5 |

| This compound | Amine Synergist | 2 - 6 |

| Leveling Agent | Additive | 0.5 - 1.5 |

Application in Adhesives and Coatings

UV-curable adhesives and coatings benefit from the inclusion of this compound for similar reasons as inks and varnishes: rapid cure, excellent surface properties, and formulation versatility.

UV-Curable Adhesives: These adhesives are used in a wide range of applications, from electronics assembly to medical device manufacturing. researchgate.net The ability to cure "on-demand" by exposing the adhesive to UV light allows for precise alignment of components before bonding. A typical UV-curable adhesive formulation includes:

Urethane Acrylate or Epoxy Acrylate Oligomers: For flexibility and adhesion.

Monomers: Such as isobornyl acrylate (IBOA) for adhesion and low shrinkage, and hydroxyethyl (B10761427) acrylate (HEA) for adhesion and reactivity.

Photoinitiators: A combination of photoinitiators is often used to ensure both surface and depth cure.

Adhesion Promoters: To enhance bonding to specific substrates.

In these systems, this compound enhances the cure speed and ensures a complete cure at the bond line, which is critical for developing the full adhesive strength. For optically clear adhesives, the choice of photoinitiator and synergist is important to minimize yellowing.

UV-Curable Coatings: These are applied to various substrates, including wood, plastic, and metal, to provide protective and decorative finishes. google.com The formulations are similar to varnishes but may contain fillers or other additives to achieve specific properties like abrasion resistance or a matte finish. The role of this compound is crucial for achieving a hard, scratch-resistant, and chemically resistant surface. The efficient surface cure it promotes is essential for the durability of the coating.

An example of a starting formulation for a clear UV-curable coating for plastic is presented in the table below.

| Component | Function | Typical Weight % |

| Aliphatic Urethane Acrylate Oligomer | Film Former | 30 - 50 |

| Hexanediol Diacrylate (HDDA) | Reactive Diluent | 20 - 40 |

| Isobornyl Acrylate (IBOA) | Reactive Diluent | 10 - 20 |

| Benzophenone | Type II Photoinitiator | 3 - 6 |

| This compound | Amine Synergist | 3 - 7 |

| Slip and Leveling Additives | Additive | 1 - 2 |

Structure-Property Relationships in Cured Polymeric Networks

The final properties of a UV-cured polymer are intrinsically linked to the structure of the crosslinked network formed during polymerization. The inclusion of this compound, by influencing the initiation and polymerization kinetics, can have a significant impact on this network structure and, consequently, on the material's mechanical and physical properties.

Crosslinking Density Analysis

Crosslinking density, a measure of the number of crosslinks per unit volume of the polymer, is a critical parameter that dictates many of the material's properties. A higher crosslinking density generally leads to:

Increased hardness and modulus

Improved chemical and solvent resistance

Higher glass transition temperature (Tg)

Reduced flexibility and elongation at break

The efficiency of the initiation process, which is enhanced by this compound, can lead to a higher degree of monomer conversion and a more densely crosslinked network. By generating a high concentration of initiating radicals, the polymerization can proceed rapidly, leading to the formation of a tightly knit network structure.

The crosslinking density of a cured polymer network can be experimentally determined using techniques such as Dynamic Mechanical Analysis (DMA) or swell testing. In DMA, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature) is related to the crosslinking density.

The table below illustrates the expected trend in properties with increasing crosslinking density, which can be influenced by the concentration and efficiency of the photoinitiator system, including this compound.

| Property | Low Crosslinking Density | High Crosslinking Density |

| Hardness | Softer | Harder |

| Flexibility | More Flexible | More Brittle |

| Glass Transition Temp (Tg) | Lower | Higher |

| Solvent Swelling | High | Low |

Analytical Methodologies for Compound Characterization and Quantification

Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of samples in their native state with minimal to no preparation. nih.govnih.gov This method is particularly advantageous for high-throughput screening. The DART process involves directing a heated stream of metastable gas, typically helium or nitrogen, at the sample situated between the DART source and the mass spectrometer's atmospheric pressure inlet. nih.govspectrabase.com

Ionization occurs through gas-phase reactions where the excited-state gas species interact with atmospheric water and the target analyte. This process is a form of soft ionization, primarily generating protonated molecules [M+H]⁺ in positive-ion mode, which results in simple, easily interpretable mass spectra. nih.govnih.gov The temperature of the gas stream can be adjusted, which aids in the thermal desorption of analytes from surfaces. spectrabase.com

DART-MS is a versatile tool for the analysis of a wide array of compounds, including illicit drugs, explosives, and natural products, from solid, liquid, or gas phases. chemicalbook.comrsc.org While specific studies employing DART-MS for the analysis of 2-(Dimethylamino)ethyl 4-benzoylbenzoate are not detailed in the reviewed literature, the technique's proven capability for rapid screening of small molecules suggests its potential applicability for the qualitative detection of this compound on surfaces or in bulk materials.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance Spectroscopy (NMR) (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the related compound, 2-(Dimethylamino)ethyl benzoate, the reported ¹H NMR spectral data provides characteristic chemical shifts. The aromatic protons on the benzoate ring typically appear in the downfield region (δ 7.4-8.1 ppm). The protons of the ethyl group attached to the ester oxygen and the dimethylamino group appear more upfield.

Interactive Table: ¹H NMR Data for 2-(Dimethylamino)ethyl benzoate

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 8.05 | Multiplet |

| Aromatic Protons | 7.53 | Multiplet |

| Aromatic Protons | 7.40 | Multiplet |

| -O-CH₂- | 4.423 | Triplet |

| -N-CH₂- | 2.699 | Triplet |

| -N(CH₃)₂ | 2.324 | Singlet |

Data corresponds to 2-(Dimethylamino)ethyl benzoate.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Characteristic signals would be expected for the carbonyl carbon of the ester group (typically δ 165-175 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and dimethylamino groups. ucalgary.ca Detailed ¹³C NMR spectral data for this compound were not available in the surveyed literature.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

For a compound with the structure of this compound, key absorptions would be expected. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester group. ucalgary.ca Additional peaks would correspond to C-O stretching (around 1275 and 1110 cm⁻¹), aromatic C=C stretching, and C-H stretching vibrations. ucalgary.ca

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | ~1720 |

| Ester C-O | C-O Stretch | ~1275 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aliphatic C-H | C-H Stretch | ~2950-2850 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

Data is based on characteristic infrared group frequencies. ucalgary.ca

Quantitative Determination Methods in Complex Matrices

The accurate quantification of a specific compound within a complex sample, such as a biological fluid or a commercial formulation, requires the development and validation of robust analytical methods.

Development of Robust Calibration Curves

A cornerstone of quantitative analysis is the creation of a calibration curve. This is achieved by preparing a series of standards with known concentrations of the analyte. These standards are then analyzed using an appropriate instrumental technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The instrument's response to each standard is plotted against its concentration, generating a calibration curve. For most methods, a linear relationship is desired, and the quality of the curve is often assessed by the coefficient of determination (R²), with a value greater than 0.99 being a common requirement for establishing linearity. scielo.br The equation of the line (y = mx + c) is then used to calculate the concentration of the analyte in unknown samples based on their measured instrumental response. For complex matrices, the method of standard additions may be employed to compensate for matrix effects, where known amounts of the analyte are added directly to aliquots of the sample. nih.govnih.gov

Validation of Analytical Methods for Specific Applications

Before an analytical method can be reliably used for routine analysis, it must undergo a thorough validation process to ensure it is fit for its intended purpose. Method validation establishes performance characteristics by evaluating several key parameters:

Accuracy : This assesses the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Recovery values typically sought are between 98% and 102%. scielo.br

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Within-day (repeatability) and between-day (intermediate precision) RSD values are often evaluated, with acceptance criteria typically below 15-20%. nih.gov

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For instance, in the analysis of a related compound, LOQs of 1 and 3 µg L⁻¹ were achieved in urine and wine, respectively. nih.gov

Linearity and Range : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. scielo.br

Successful validation of these parameters demonstrates that the analytical method is reliable, accurate, and suitable for the quantitative determination of the target compound in the specified matrix.

Environmental Fate and Photochemical Transformation Studies

Photochemical Degradation of 2-(Dimethylamino)ethyl 4-benzoylbenzoate in Aquatic Environments

Direct photolysis is a significant process in the transformation of organic compounds in aquatic environments. For structurally related compounds such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), direct photolysis has been identified as a primary route of attenuation in sunlit surface waters. researchgate.netnih.gov This process is expected to be a key factor in the environmental persistence of this compound as well. The degradation of these types of compounds is influenced by the absorption of UV radiation, which can lead to the breakdown of the molecule.

Studies on OD-PABA have shown that both UVB and UVA radiation can lead to its degradation. nih.gov The rate of this degradation is influenced by various environmental factors, including the intensity of solar radiation, the depth of the water body, and the presence of other substances in the water that can either promote or inhibit photochemical reactions.

Identification and Characterization of Environmental Phototransformation Products

The photochemical degradation of complex organic molecules often results in the formation of various transformation products (TPs). For the related compound OD-PABA, studies utilizing high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC/HRMS) have successfully identified several TPs. nih.gov

When exposed to UVB and UVA radiation, OD-PABA was found to form five and four detectable transformation products, respectively. nih.gov The primary transformation pathways observed for OD-PABA involve dealkylation, where one or both of the methyl groups on the amino group are removed, and hydroxylation/oxidation processes. researchgate.netnih.gov It is highly probable that similar dealkylation and oxidation products would form during the photochemical transformation of this compound in the environment. researchgate.net

Further investigation into the indirect phototransformation of OD-PABA, simulated using TiO2-based heterogeneous photocatalysis, revealed the formation of nine additional TPs. nih.gov Many of these were identified as secondary TPs, resulting from the further degradation of the primary products formed during direct photolysis. nih.gov This suggests that in natural aquatic systems, a complex mixture of primary and secondary transformation products of this compound could be present. nih.gov

Below is a table summarizing the transformation products identified for the related compound OD-PABA, which can be considered indicative of the types of products that may form from this compound.

| Transformation Pathway | Number of TPs (UVB) | Number of TPs (UVA) | Number of TPs (TiO2 photocatalysis) |

| Dealkylation/Hydroxylation/Oxidation | 5 | 4 | 9 (additional) |

Data based on studies of the related compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA). nih.gov

Assessment of Potential Environmental Accumulation and Persistence (e.g., bioaccumulation in aquatic organisms for related compounds)

The potential for a chemical to persist in the environment and accumulate in organisms is a significant environmental concern. researchgate.net For compounds with high lipophilicity, there is a greater tendency to bioaccumulate in the fatty tissues of aquatic organisms. researchgate.net Benzophenone-3 (BP-3), a compound related to this compound, has been shown to bioaccumulate in aquatic organisms. researchgate.netsemanticscholar.org

Studies have demonstrated that BP-3 can be taken up by aquatic animals from the water. rsc.orgresearchgate.net The presence of organic colloids in the water can influence this uptake and accumulation. rsc.orgresearchgate.net For instance, in studies with daphnids (Daphnia magna) and zebrafish (Danio rerio), organic colloids were found to act as carriers, potentially transferring BP-3 to lipids within the organisms. rsc.org The bioaccumulation in these organisms was dependent on the absorption of the colloid-bound BP-3 or mass transfer at the organism's surface. rsc.org

The formation of certain transformation products can also influence environmental persistence and accumulation. For example, the transformation of OD-PABA can lead to the formation of chloroorganic products, which are lipophilic and can bioconcentrate in organic matter, exhibiting significant environmental persistence. researchgate.net In contrast, oxidation products tend to be more water-soluble, have a lower bioconcentration factor, and are less toxic. researchgate.net

| Organism | Test Duration | Endpoint | Value (mg/L) |

| Chlorella vulgaris (green algae) | 96 hours | EC50 | 2.98 |

| Daphnia magna (water flea) | 48 hours | LC50 | 1.09 |

| Brachydanio rerio (zebrafish) | 96 hours | LC50 | 3.89 |

EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population. mdpi.com

Modeling of Environmental Photochemical Pathways

Modeling is a valuable tool for predicting the environmental fate of chemical compounds. For substances like this compound, models can be used to estimate their degradation rates and identify potential transformation pathways under various environmental conditions.

For the related compound OD-PABA, it is proposed that photocatalysis induces transformation pathways including (de)hydroxylation, demethylation, and molecular rearrangement. researchgate.net These experimentally identified pathways can be used to develop and validate computational models that predict the formation of various phototransformation products. Such models would be instrumental in conducting a more comprehensive environmental risk assessment for this compound.

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. The interaction of atomic orbitals leads to the formation of bonding molecular orbitals, which are lower in energy, and antibonding molecular orbitals, which are higher in energy youtube.com. The distribution and energy of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical and photochemical behavior.

For aromatic compounds containing both electron-donating groups (like the dimethylamino group) and electron-withdrawing groups (like the benzoate ester), the electronic structure is characterized by charge transfer possibilities. In analogous compounds such as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), the molecule is essentially planar, which facilitates π-electron delocalization across the aromatic ring and substituent groups researchgate.netnih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability. A smaller gap generally corresponds to easier electronic excitation, which is relevant for photoinitiators that must absorb UV light. For example, a DFT study on a quinoline carboxylate derivative calculated a HOMO-LUMO energy gap of 4.0319 eV nih.gov.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries and calculate the energies of both ground and excited states nih.govespublisher.com. The hybrid B3LYP method with a basis set like 6-311G(d,p) is a common approach for such calculations on organic molecules nih.gov.

These calculations can determine key electronic properties. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) can be precisely calculated. In one study on a complex organic molecule, the HOMO and LUMO energies were found to be -6.3166 eV and -2.2847 eV, respectively nih.gov. DFT can also be used to calculate the electric dipole moments of molecules in their ground and excited states. Studies on the related compound Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) determined its fluorescent state to have a significant electric dipole moment of 11.1 D, indicating a high degree of charge separation upon excitation rsc.org. Time-dependent DFT (TD-DFT) is specifically used to compute excitation energies and simulate electronic absorption spectra espublisher.com.

| Compound | Property | Calculated Value | Computational Method | Source |

|---|---|---|---|---|

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | HOMO Energy | -6.3166 eV | B3LYP/6-311G(d,p) | nih.gov |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | LUMO Energy | -2.2847 eV | B3LYP/6-311G(d,p) | nih.gov |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | HOMO-LUMO Gap | 4.0319 eV | B3LYP/6-311G(d,p) | nih.gov |

| Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) | Excited State Dipole Moment | 11.1 D | Experimental/Theoretical | rsc.org |

Reaction Pathway Modeling for Photoinitiation and Photodegradation

Computational modeling is instrumental in elucidating the complex reaction pathways involved in photoinitiation and photodegradation. 2-(Dimethylamino)ethyl 4-benzoylbenzoate, like other tertiary amine synergists such as EDAB, is expected to function as a Type II co-initiator researchgate.nethampfordresearch.com. The photoinitiation process involves the following steps:

A primary photoinitiator (e.g., a benzophenone (B1666685) or camphorquinone) absorbs UV light and is promoted to an excited state.

The excited primary photoinitiator interacts with the tertiary amine synergist.

An electron is transferred from the nitrogen atom of the amine to the excited ketone hampfordresearch.com.

This is followed by the abstraction of a proton from a carbon atom adjacent to the nitrogen, generating a reactive free radical that can initiate polymerization hampfordresearch.com.

Modeling can also predict photodegradation pathways. Studies on the related sunscreen compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) show that direct photolysis is a key transformation route in aqueous environments researchgate.net. The primary degradation products often result from dealkylation (loss of one or both methyl groups from the amine) or hydroxylation/oxidation of the molecule researchgate.net. These photolytic decomposition products are typically low molecular weight species with the potential to be highly migratory nih.gov.

Prediction of Spectroscopic Signatures

Theoretical methods, particularly TD-DFT, are used to predict spectroscopic signatures, such as UV-Vis absorption spectra espublisher.com. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For many organic compounds, the main absorption peaks are predicted to be within the 200-700 nm range espublisher.com.

For example, the absorption spectrum of the closely related compound Ethyl 4-(dimethylamino)benzoate (EDAB) shows a strong absorption band around 310 nm, which is critical for its function as a co-initiator that must absorb the energy emitted by UV lamps hampfordresearch.com. Computational models can reproduce such spectra, helping to assign specific electronic transitions to the observed absorption bands. These predictions are valuable for designing new photoinitiator systems with tailored absorption characteristics to match the emission spectra of different light sources like UV and LED systems hampfordresearch.com.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Derivatives of 2-(Dimethylamino)ethyl 4-benzoylbenzoate with Enhanced Properties

One promising approach involves the synthesis of derivatives with different substituents on the aryl groups. hampfordresearch.com Strategic placement of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, thereby influencing its photophysical behavior. For instance, introducing substituents could lead to a red-shift in the absorption spectrum, making the derivatives suitable for curing thicker or pigmented coatings. rsc.org

Another avenue of exploration is the creation of multifunctional or polymeric versions of this compound. google.com By incorporating the photoinitiator moiety into a larger polymer backbone, issues related to migration of small molecules can be mitigated. This is particularly crucial for applications in food packaging and biomedical devices where leachable compounds are a major concern. google.comuvebtech.com

The table below outlines potential structural modifications and their expected impact on the properties of this compound derivatives.

| Structural Modification | Target Property Enhancement | Potential Application Area |

| Introduction of electron-donating groups on the benzoyl ring | Increased light absorption at longer wavelengths (red-shift) | LED curing, pigmented coatings |

| Incorporation of a secondary chromophore | Broader absorption spectrum and higher molar extinction coefficient | High-speed curing applications |

| Attachment to a polymer backbone | Reduced migration | Food packaging, biomedical materials |

| Modification of the amino group | Improved solubility and reactivity | Water-based formulations |

Exploration of Synergistic Effects with Other Photoactive Compounds

As a component of a Type II photoinitiating system, this compound functions as a synergist, typically in conjunction with a primary photoinitiator like benzophenone (B1666685). pcimag.comresearchgate.net Future research will delve deeper into optimizing these synergistic interactions and exploring new combinations with other photoactive compounds to enhance polymerization kinetics and final material properties.

The primary role of amine synergists is to mitigate oxygen inhibition, a phenomenon where atmospheric oxygen quenches the excited state of the photoinitiator, leading to incomplete curing, especially at the surface. pcimag.com By donating a hydrogen atom, the amine synergist generates a reactive free radical that can initiate polymerization, thus compensating for the radicals scavenged by oxygen. google.com

Investigations into novel co-initiators and sensitizers to be used alongside this compound are expected to yield more efficient systems. For example, combining it with iodonium (B1229267) salts or other electron acceptors can create a three-component system with enhanced radical generation. nih.gov Such systems can lead to faster cure speeds and improved depth of cure, which are critical for applications like 3D printing and thick-film coatings. researchgate.net

The following table summarizes potential synergistic combinations and their anticipated benefits.

| Synergistic Component | Mechanism of Action | Expected Enhancement |

| Benzophenone and its derivatives | Hydrogen abstraction by the excited ketone | Efficient free radical generation |

| Thioxanthone derivatives | Electron transfer from the amine to the excited thioxanthone | Improved surface cure and reduced oxygen inhibition |

| Iodonium salts | Photoinduced electron transfer leading to the formation of aryl radicals | Increased polymerization rate and depth of cure |

| Dyes (e.g., camphorquinone) | Sensitization of the photoinitiator system to visible light | Curing with visible light sources (e.g., blue LEDs) |

Development for Advanced Functional Materials and High-Performance Resins

The versatility of photopolymerization makes it an ideal technique for the fabrication of advanced functional materials and high-performance resins. Future applications of this compound and its derivatives are envisioned in a variety of cutting-edge fields. The ability to achieve rapid and controlled polymerization is key to producing materials with precisely tailored properties. researchgate.net

In the realm of 3D printing and additive manufacturing, high-efficiency photoinitiating systems are crucial for achieving high-resolution and mechanically robust parts. researchgate.net By enabling faster curing, derivatives of this compound could contribute to the development of novel resins for stereolithography and digital light processing technologies. researchgate.net

Furthermore, the demand for high-performance coatings and adhesives with enhanced durability, chemical resistance, and specific optical properties continues to grow. mdpi.com Photoinitiating systems containing this compound can be employed in the formulation of protective coatings for electronics, optical fibers, and automotive components.

The table below highlights potential applications in advanced materials and the desired properties enabled by efficient photopolymerization.

| Application Area | Material Type | Key Properties Enabled |

| 3D Printing | Photopolymer Resins | High resolution, fast curing speed, excellent mechanical strength |

| Microelectronics | Photoresists, Encapsulants | High thermal stability, low dielectric constant, chemical resistance |

| Biomedical Devices | Hydrogels, Dental Composites | Biocompatibility, low migration, tailored mechanical properties |

| Advanced Coatings | Protective and Optical Coatings | Scratch resistance, weatherability, controlled refractive index |

Sustainable Synthesis and Green Chemistry Approaches for Production

In line with the growing emphasis on environmental sustainability, future research will focus on developing greener synthetic routes for this compound and its derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. hilarispublisher.comresearchgate.net

Traditional chemical syntheses often rely on volatile organic compounds (VOCs) as solvents and may generate significant waste. nih.gov Green chemistry approaches seek to replace these with more environmentally benign alternatives. fcad.com For instance, the use of water-based systems, ionic liquids, or solvent-free reaction conditions is being explored. fcad.commdpi.com

Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in Furthermore, the development of catalytic processes can improve atom economy by minimizing the formation of byproducts. rsc.org Research into bio-based feedstocks as starting materials for the synthesis of photoinitiators is also gaining traction, offering a renewable alternative to petrochemical sources. researchgate.net

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

| Use of safer solvents | Employing water, supercritical fluids, or bio-derived solvents | Reduction of volatile organic compound (VOC) emissions |

| Energy efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure | Lower energy consumption and reduced carbon footprint |

| Catalysis | Use of reusable catalysts to improve reaction efficiency | Increased atom economy and reduced chemical waste |

| Use of renewable feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(Dimethylamino)ethyl 4-benzoylbenzoate?

- Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, reacting 4-benzoylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are often added to enhance reaction efficiency . Purification is achieved via column chromatography or recrystallization, monitored by TLC or HPLC for purity assessment.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and dimethylamino group. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) provides structural elucidation, as demonstrated in hydrazide analogs .

Advanced Research Questions

Q. How does the electronic nature of the dimethylamino group influence reactivity in photopolymerization systems?

- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the compound’s ability to synergize with iodonium salts (e.g., diphenyliodonium hexafluorophosphate, DPI) in free-radical photopolymerization. Studies show that this compound exhibits higher reactivity than methacrylate analogs due to improved electron transfer efficiency, as measured by FTIR monitoring of conversion rates . Optimizing the co-initiator ratio (e.g., 1:2 camphorquinone/amine) further enhances crosslinking density and mechanical properties .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking simulations assess binding affinities to enzymes or receptors, leveraging crystal structures from protein databases. For example, hydrazide derivatives with similar substituents have been studied for hydrogen-bonding interactions using DFT .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in the degree of conversion when varying amine concentrations in photopolymerization?

- Methodological Answer : Contradictions often arise from uncontrolled variables like oxygen inhibition or light intensity. To address this:

- Use inert atmospheres (e.g., nitrogen purging) to minimize oxygen interference.

- Standardize UV light intensity with radiometers.

- Employ kinetic studies via real-time FTIR to track conversion rates at different amine/iodonium salt ratios, as higher amine concentrations may quench radicals prematurely .

Q. What strategies validate the biological activity of this compound derivatives against conflicting assay results?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., pH, temperature).

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity.

- Apply statistical tools (e.g., ANOVA) to differentiate signal noise from true effects. For instance, discrepancies in antimicrobial activity may arise from solvent choice (DMSO vs. aqueous buffers), requiring solubility optimization .

Experimental Design and Optimization

Q. How should researchers design experiments to compare the reactivity of this compound with other tertiary amines?

- Methodological Answer :

- Use a controlled photopolymerization setup with fixed initiator (DPI) and monomer concentrations.

- Monitor reaction kinetics via photo-DSC (differential scanning calorimetry) or FTIR.

- Compare activation energies and final conversion rates. For example, ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs due to reduced steric hindrance .

Q. What methodologies ensure safe handling and waste disposal of this compound in laboratory settings?

- Methodological Answer :

- Store in airtight containers under inert gas to prevent degradation.

- Neutralize waste with dilute acetic acid before disposal to deactivate the dimethylamino group.

- Follow protocols from safety data sheets (SDS), including PPE (gloves, goggles) and fume hood use .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Optimal reaction solvent | Dichloromethane (DCM) or THF | |

| Catalysts | Triethylamine, DMAP | |

| Degree of conversion (with DPI) | >80% (FTIR-monitored) | |

| Key spectroscopic techniques | ¹H/¹³C NMR, FTIR, HRMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。